molecular formula C11H9BrCl4N2O2 B14620680 Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro- CAS No. 58085-17-9

Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-

Cat. No.: B14620680
CAS No.: 58085-17-9
M. Wt: 422.9 g/mol
InChI Key: XKGHICMPTDNVJP-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and dichloro substituents. Its molecular formula is C8H8BrNO, and it has a molecular weight of 214.059 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of chloroacetyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenyl derivatives.

Scientific Research Applications

Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Acetanilide, 4’-bromo-
  • p-Bromo-N-acetanilide
  • p-Bromoacetanilide
  • Antisepsin
  • Asepsin
  • Bromoanilide
  • Bromoantifebrin
  • 1-Bromo-4-acetamidobenzene
  • 4-Bromoacetanilide
  • 4’-Bromoacetanilide
  • Acetanilide, p-bromo-
  • USAF DO-40
  • 1-(N-Acetylamino)-4-bromobenzene
  • N-(4-Bromophenyl)acetamide
  • N-(p-Bromophenyl)acetamide
  • N-Acetyl-4-bromoaniline
  • N-Acetyl-p-bromoaniline
  • Acetamide, N-(p-bromophenyl)-
  • Bromoacetanilide
  • Bromoanalide
  • Monobromoacetanilide
  • p-Bromoacetanalide
  • NSC 105442

Uniqueness

Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] stands out due to its unique combination of bromophenyl and dichloro substituents, which confer distinct chemical and biological properties

Properties

CAS No.

58085-17-9

Molecular Formula

C11H9BrCl4N2O2

Molecular Weight

422.9 g/mol

IUPAC Name

N-[(4-bromophenyl)-[(2,2-dichloroacetyl)amino]methyl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H9BrCl4N2O2/c12-6-3-1-5(2-4-6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20)

InChI Key

XKGHICMPTDNVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)Br

Origin of Product

United States

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